![molecular formula C22H22FN3O B2487926 (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358760-73-2](/img/structure/B2487926.png)
(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
Chemical Reactions Analysis
While specific reactions involving this compound are not explicitly documented, we can infer potential reactivity based on its functional groups. For instance, the pyrrolidine nitrogen may participate in nucleophilic reactions, and the quinoline ring could undergo electrophilic substitutions .
Scientific Research Applications
Antiviral Applications
Indole derivatives, which share a similar structure to the quinoline ring in the compound, have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Applications
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Applications
Indole derivatives have shown anticancer properties . Similarly, the quinoline ring in the compound could potentially be used in the development of new anticancer drugs.
Anti-HIV Applications
Indole derivatives have been found to possess anti-HIV properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new anti-HIV drugs.
Antioxidant Applications
Indole derivatives have been found to possess antioxidant properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new antioxidant drugs.
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new antimicrobial drugs.
Antitubercular Applications
Indole derivatives have been found to possess antitubercular properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new antitubercular drugs.
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new antidiabetic drugs.
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, a pyrrolidine ring, and a dimethylphenyl group. Quinoline derivatives are known to interact with various targets including DNA, enzymes, and receptors . Pyrrolidine derivatives are known to interact with various receptors and have been used in the development of new drugs .
Mode of Action
Pyrrolidine derivatives can bind to receptors, modulating their activity .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Quinoline and pyrrolidine derivatives have been found to affect a variety of pathways depending on their specific structures and targets .
Pharmacokinetics
Pyrrolidine derivatives are known to have good oral bioavailability .
Result of Action
Based on its structural components, it could potentially have a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
[4-(2,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-14-5-7-19(15(2)11-14)25-21-17-12-16(23)6-8-20(17)24-13-18(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFNDYVUJDSORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone |
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